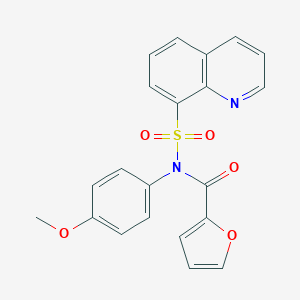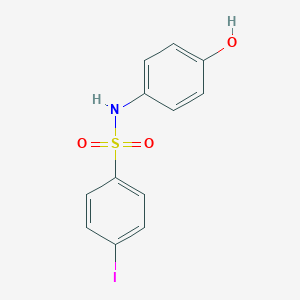
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide, also known as FQ, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. FQ is a member of the quinoline family of compounds and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mechanism of Action
The mechanism of action of N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. This compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity, making it suitable for use in a wide range of experiments. This compound has also been extensively studied, making it a well-characterized compound. However, this compound has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide. One area of research is the development of this compound derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic applications. Finally, the potential use of this compound as a treatment for infectious diseases, such as bacterial and fungal infections, should be further explored.
Synthesis Methods
The synthesis of N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide involves the reaction of 2-furoic acid with 4-methoxyaniline to form N-(2-furoyl)-N-(4-methoxyphenyl) amide. This intermediate is then reacted with 8-hydroxyquinoline-5-sulfonic acid to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi.
Properties
Molecular Formula |
C21H16N2O5S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylfuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O5S/c1-27-17-11-9-16(10-12-17)23(21(24)18-7-4-14-28-18)29(25,26)19-8-2-5-15-6-3-13-22-20(15)19/h2-14H,1H3 |
InChI Key |
MLFUIOBDQWRPCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)

![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)
